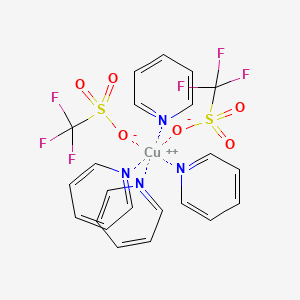

Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate)

Vue d'ensemble

Description

Tetrakis(pyridine)copper(II) triflate, also known as [Cu(OTf)2(py)4], Cu(pyridine)4(OTf)2, or Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate), is a copper-based catalyst . It is commonly used to catalyze copper-mediated radiofluorination of arenes and heteroarene .

Synthesis Analysis

While specific synthesis methods for Tetrakis(pyridine)copper(II) triflate were not found in the search results, copper(II) triflate has been reported to be used in the synthesis of 2,3-diarylquinoline derivatives from readily available aryl amines, aryl aldehydes, and styrene oxides .Chemical Reactions Analysis

Tetrakis(pyridine)copper(II) triflate is used in various chemical reactions. It is employed in C(sp3)-H functionalization/cyclisation of 2-amino-N,N-dialkylbenzamides to synthesize 2,3-disubstituted-4(3H)-quinazolinones . It can also catalyze intra and intermolecular aziridination of allylic carbamates and styrenes .Physical and Chemical Properties Analysis

Tetrakis(pyridine)copper(II) triflate is a crystalline compound with a melting point of 190-194 °C . It is stored at a temperature of -20°C . Its empirical formula is C22H20CuF6N4O6S2 and it has a molecular weight of 678.08 .Applications De Recherche Scientifique

Magnetic Properties and Structural Analysis

- Tetrakis[4-(α-diazobenzyl)pyridine]copper(II) demonstrates unique magnetic properties when irradiated in frozen ethanol solutions. This has been studied through electron paramagnetic resonance (EPR) spectrometry and magneto/susceptometry (Morikawa, Karasawa, & Koga, 2003).

- Research on Copper(II) complexes of N,N,N'N'-Tetrakis(2-pyridylmethyl)-1,2-ethanediamine reveals the molecular structure and characterization, providing insights into its potential applications in crystallography and molecular engineering (Yoon, Lee, & Oh, 2004).

Synthesis and Characterization

- A study on Copper(II) 5,10,15,20-tetrakis(2,6-dipivalamidophenyl)porphyrinate highlights the synthesis and characterization of this compound, indicating its potential use in preventing porphyrin aggregation and coordinating pyridine by the metal center (Drain & Corden, 1989).

- The synthesis and characterization of Tetrakis(2-amino-3-methylpyridine)copper(II) sulfate tetrahydrate have been explored, shedding light on its potential applications in materials science and coordination chemistry (Rahardjo et al., 2018).

Molecular Structure and Crystallography

- Investigations into the crystal and molecular structure of a tetrameric copper complex formed by the terdentate ligand N-2-pyridylsalicylaldimine provide valuable information for understanding the arrangement of copper atoms in complex structures (Drummond & Wood, 1972).

- Studies on the crystal structure of μ4-oxohexa-μ-chlorotetrakis(pyridine copper (II)) elucidate the polynuclear copper complex's structure, with implications for advanced crystallography and molecular modeling (Kilbourn & Dunitz, 1967).

Advanced Applications

- Research on valence tautomeric dinuclear copper tetrakisguanidine complex opens up possibilities for catalytic reactions and studies of electronic structures in transition-metal complexes (Wiesner et al., 2016).

- The assembly of positively charged porphyrins driven by metal ions, involving copper porphyrins, showcases a novel polymeric arrangement which can have significant implications in materials science and molecular engineering (Geremia et al., 2004).

Safety and Hazards

Tetrakis(pyridine)copper(II) triflate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, immediate medical attention is advised .

Propriétés

IUPAC Name |

copper;pyridine;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H5N.2CHF3O3S.Cu/c4*1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;/h4*1-5H;2*(H,5,6,7);/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUMBTAZXRQKGF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20CuF6N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113110-58-0 | |

| Record name | TETRAKIS(PYRIDINE)COPPER(II) TRIFLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

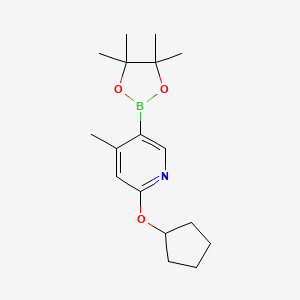

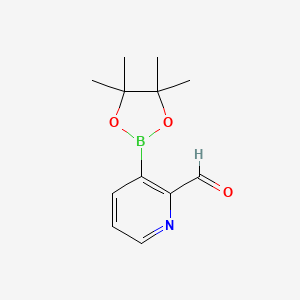

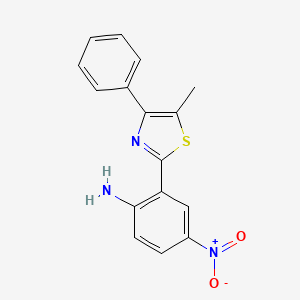

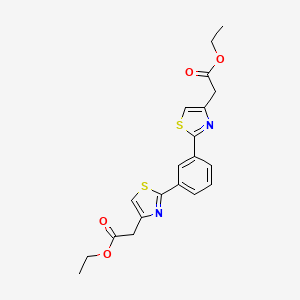

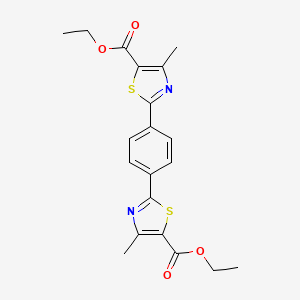

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Methyl)-3-[(1-phenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B8245857.png)

![(3Z,3'Z,3''Z)-4,4',4''-[bismuthinetriyltris(oxy)]tris(1,1,1,5,5,5-hexafluoropent-3-en-2-one)](/img/structure/B8245887.png)

![4-(6,11-dioxo-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B8245910.png)